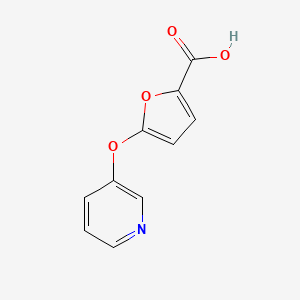

![molecular formula C9H13NOS B1366907 Ethanamine, 2-[(4-methoxyphenyl)thio]- CAS No. 36155-36-9](/img/structure/B1366907.png)

Ethanamine, 2-[(4-methoxyphenyl)thio]-

説明

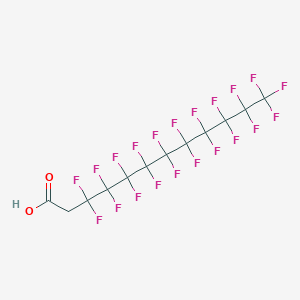

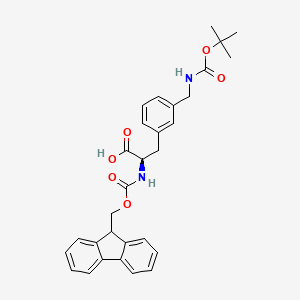

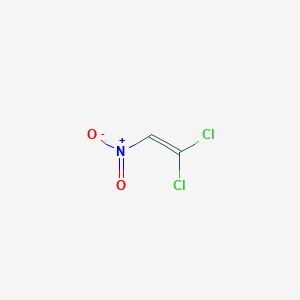

Ethanamine, 2-[(4-methoxyphenyl)thio]-, also known as 2-(4-Methoxy-benzylsulfanyl)-ethylamine , is a chemical compound with the molecular formula C9H13NOS . It is a member of the class of compounds known as ethanamines .

Molecular Structure Analysis

The molecular structure of Ethanamine, 2-[(4-methoxyphenyl)thio]- consists of a two-carbon ethanamine backbone with a thioether linkage to a 4-methoxyphenyl group . The molecular weight of this compound is 183 .Physical And Chemical Properties Analysis

Ethanamine, 2-[(4-methoxyphenyl)thio]- is a compound with a molecular weight of 183 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Chemical Analysis and Identification

Gas Chromatography–Mass Spectrometry Analysis : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its analogs can be identified using gas chromatography–mass spectrometry. This method is important for routine analysis in crime laboratories (Lum, Brophy, & Hibbert, 2016).

High-Performance Liquid Chromatography Tandem Mass Spectrometry : This method is used for the detection and quantification of Ethanamine, 2-[(4-methoxyphenyl)thio]-, in human serum, particularly in cases of intoxication (Poklis et al., 2013).

Pharmaceutical Synthesis

- Synthesis of Apremilast : Ethanamine, 2-[(4-methoxyphenyl)thio]-, is used in the synthesis of Apremilast, a medication for the treatment of psoriasis. This synthesis offers a basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).

Metabolism Studies

In Vivo Metabolism Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its derivatives undergo metabolism in animals, as observed in rats. The study of such metabolites helps in understanding the pharmacokinetics of these compounds (Kanamori et al., 2002).

Cytochrome P450 Enzymes Metabolism Study : The metabolism of Ethanamine, 2-[(4-methoxyphenyl)thio]-, involves cytochrome P450 enzymes, crucial for understanding drug-drug interactions and the compound's pharmacological effects (Nielsen et al., 2017).

Antimicrobial and Antidiabetic Studies

- Antimicrobial and Antidiabetic Studies : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been studied for their in vitro antimicrobial and antidiabetic properties. This research suggests potential therapeutic applications (G et al., 2023).

Postmortem Detection

- Postmortem Detection : The compound and its derivatives can be detected in postmortem fluids and tissues, which is crucial for forensic investigations (Poklis et al., 2014).

Neurochemical Pharmacology

- Neurochemical Pharmacology Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been analyzed for their neurochemical pharmacology, particularly as potent serotonin 5-HT2A receptor agonists (Eshleman et al., 2018).

Antibacterial Agents Synthesis

- Synthesis of Antibacterial Agents : Derivatives of Ethanamine, 2-[(4-methoxyphenyl)thio]-, have been synthesized and tested as antibacterial agents against Escherichia coli, indicating potential applications in fighting bacterial infections (Abbasi et al., 2019).

特性

IUPAC Name |

2-(4-methoxyphenyl)sulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCTRPMQTYSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482933 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine, 2-[(4-methoxyphenyl)thio]- | |

CAS RN |

36155-36-9 | |

| Record name | 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。